5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine
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Overview
Description
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is a heterocyclic compound that contains bromine, furan, nitro, and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine typically involves the following steps:
Nitration: The addition of a nitro group to the pyridine ring.
Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the pyridine ring.
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, nitric acid, and furan-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a furanone derivative.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 5-Bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-one.
Reduction: Formation of 5-Bromo-N-(furan-2-ylmethyl)-3-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine
- 5-Bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine
- 5-Bromo-N-(furan-2-ylmethyl)-3-chloropyridin-2-amine
Uniqueness
5-Bromo-2-(furan-2-ylmethylamino)-3-nitropyridine is unique due to the presence of both a nitro group and a furan-2-ylmethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-7-4-9(14(15)16)10(12-5-7)13-6-8-2-1-3-17-8/h1-5H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJOWJPJLEDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647938 |
Source
|
Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954216-03-6 |
Source
|
Record name | 5-Bromo-N-[(furan-2-yl)methyl]-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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